(4-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxalin-6-yl)boronic acid
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Overview
Description
(4-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxalin-6-yl)boronic acid is a boronic acid derivative that features a quinoxaline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxalin-6-yl)boronic acid typically involves the formation of the quinoxaline ring followed by the introduction of the boronic acid group. One common method is the condensation of an appropriate o-phenylenediamine with a diketone to form the quinoxaline core. Subsequent functionalization at the 6-position can be achieved through various methods, including direct borylation or via intermediate steps such as halogenation followed by a Suzuki-Miyaura coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(4-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxalin-6-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The quinoxaline ring can be reduced under specific conditions to yield tetrahydroquinoxaline derivatives.
Substitution: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Palladium catalysts, such as palladium acetate, in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Tetrahydroquinoxaline derivatives.
Substitution: Biaryl or vinyl-aryl compounds.
Scientific Research Applications
Chemistry
In chemistry, (4-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxalin-6-yl)boronic acid is used as a building block in the synthesis of more complex molecules. Its ability to undergo Suzuki-Miyaura coupling makes it valuable for constructing biaryl structures, which are common in pharmaceuticals and organic materials .
Biology and Medicine
It can be used in the design of inhibitors for various enzymes and receptors, contributing to the development of new therapeutic agents .
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and electronic components, due to its versatile reactivity and stability.
Mechanism of Action
The mechanism by which (4-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxalin-6-yl)boronic acid exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is useful in enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
- (4-Hydroxy-2-oxo-1,2,3,4-tetrahydroquinoxalin-6-yl)boronic acid
- (4-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxalin-6-yl)boronic ester
- (4-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxalin-6-yl)boronic acid pinacol ester
Uniqueness
This compound is unique due to its specific substitution pattern on the quinoxaline ring, which can influence its reactivity and binding properties. The presence of the boronic acid group also allows for versatile functionalization through various coupling reactions, making it a valuable intermediate in synthetic chemistry .
Properties
Molecular Formula |
C9H11BN2O3 |
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Molecular Weight |
206.01 g/mol |
IUPAC Name |
(4-methyl-2-oxo-1,3-dihydroquinoxalin-6-yl)boronic acid |
InChI |
InChI=1S/C9H11BN2O3/c1-12-5-9(13)11-7-3-2-6(10(14)15)4-8(7)12/h2-4,14-15H,5H2,1H3,(H,11,13) |
InChI Key |
NFIJZTHWSMPNPZ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=C1)NC(=O)CN2C)(O)O |
Origin of Product |
United States |
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